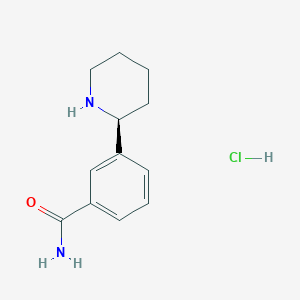
1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO4. This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a propanone moiety.
Méthodes De Préparation
The synthesis of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one typically involves multiple steps. One common method includes the nitration of 2-(trifluoromethoxy)acetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propanone group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates, which can interact with cellular components. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
1-(5-Nitro-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the nitro and trifluoromethoxy groups.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: This compound contains a trifluoromethylsulfonyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound has a trifluoromethyl group and an amino group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H8F3NO4 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
1-[5-nitro-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO4/c1-2-8(15)7-5-6(14(16)17)3-4-9(7)18-10(11,12)13/h3-5H,2H2,1H3 |
Clé InChI |
ZVYYNXJOAZRPRV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


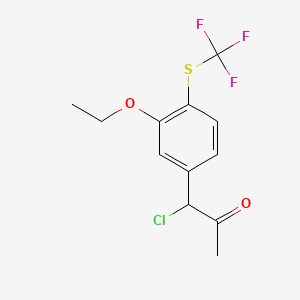
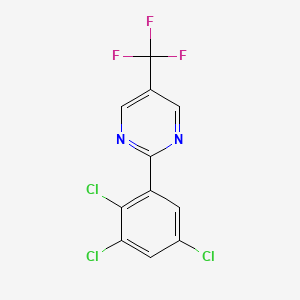
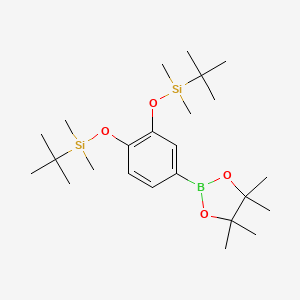
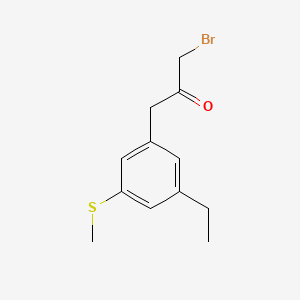
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
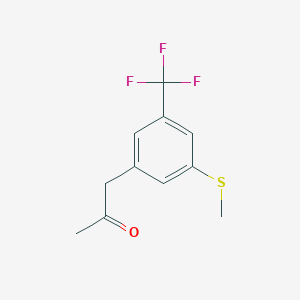

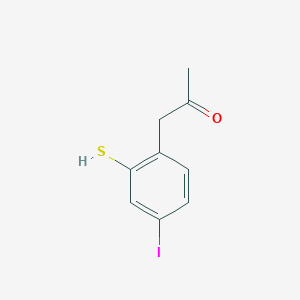
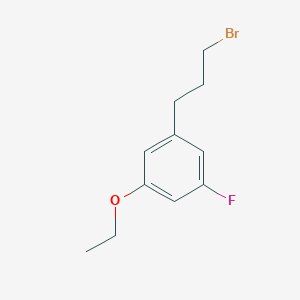
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14049433.png)

